1-(3-Fluorobenzyl)-3-phenylurea is a compound recognized for its potential applications in medicinal chemistry and agricultural sciences. This compound features a fluorobenzyl moiety, which enhances its biological activity and solubility properties. The presence of the urea functional group is significant in pharmaceutical chemistry, as it often contributes to the bioactivity of compounds.
This compound can be classified under the category of substituted ureas, which are known for their diverse biological activities, including insecticidal and antimicrobial properties. It is synthesized from commercially available starting materials, such as phenyl isocyanate and 3-fluorobenzylamine, making it accessible for research purposes. The compound can be found in chemical catalogs and databases, such as PubChem and Sigma-Aldrich, where it is listed with specific identifiers for research use .
The synthesis of 1-(3-Fluorobenzyl)-3-phenylurea typically involves a two-step reaction process:
The synthesis often requires careful temperature control and purification steps such as recrystallization or chromatography to isolate the desired product effectively. The yield can vary based on the reaction conditions, typically ranging from moderate to high depending on the optimization of parameters like temperature, time, and concentration.
The molecular formula of 1-(3-Fluorobenzyl)-3-phenylurea is , with a molecular weight of approximately 232.25 g/mol. The structure consists of a central urea group bonded to a 3-fluorobenzyl group and a phenyl group.
1-(3-Fluorobenzyl)-3-phenylurea can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its solubility characteristics for specific applications .
The mechanism of action for 1-(3-Fluorobenzyl)-3-phenylurea is primarily linked to its interaction with biological targets such as enzymes or receptors. For instance, compounds with similar structures have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in tryptophan metabolism.
Research indicates that modifications in the urea structure can significantly influence binding affinity and selectivity towards biological targets, suggesting that this compound may have potential therapeutic applications in cancer treatment or immunomodulation .
1-(3-Fluorobenzyl)-3-phenylurea typically appears as a white crystalline solid. Its melting point and solubility characteristics are essential for practical applications in laboratories.
Relevant data regarding these properties are critical for effectively handling and utilizing this compound in research settings .
1-(3-Fluorobenzyl)-3-phenylurea has various scientific uses:
The urea functional group (–NH–CO–NH–) has established itself as a cornerstone in medicinal chemistry since the landmark synthesis of urea by Friedrich Wöhler in 1828, which marked the dawn of organic chemistry. This moiety gained pharmaceutical significance with the development of suramin in 1922, the first clinically approved urea-containing drug for treating Human African Trypanosomiasis [2] [4]. Suramin's symmetrical polyurea structure demonstrated the scaffold's capacity for forming multiple hydrogen bonds with biological targets, a property that became foundational for rational drug design. Throughout the 20th century, urea derivatives evolved into privileged pharmacophores, exemplified by hydroxycarbamide (HU), an antimetabolite approved in 1967 for hematological malignancies and solid tumors. HU operates through ribonucleotide reductase inhibition, disrupting DNA synthesis in cancer cells [2] [4]. The late 20th and early 21st centuries witnessed an explosion of urea-based kinase inhibitors, including sorafenib (2005) and regorafenib (2012), which leverage the urea moiety's bidirectional hydrogen-bonding capability to achieve potent inhibition of angiogenesis-promoting kinases like VEGFR-2 and PDGFR [5] [9]. This trajectory underscores the urea scaffold's versatility in drug discovery, enabling target engagement across diverse therapeutic areas through strategic structural modifications.
Table 1: Evolution of Clinically Impactful Urea-Based Therapeutics
Compound | Approval/Discovery Year | Primary Therapeutic Application | Key Structural Features |
---|---|---|---|
Suramin | 1922 | Human African Trypanosomiasis | Symmetrical polyurea with naphthyl groups |
Hydroxycarbamide | 1967 | Chronic myeloproliferative disorders, Solid tumors | Simple hydroxy-substituted urea |
Sorafenib | 2005 | Hepatocellular/Renal cell carcinoma | Asymmetrical diaryl urea with pyridine core |
Regorafenib | 2012 | Metastatic colorectal cancer, GIST | Difluoro-diaryl urea with pyridine core |
SLC-0111 | Phase I (2010s) | Hypoxic tumors (CA IX/XII inhibitor) | Biphenylurea with thioureido modification |
The strategic incorporation of fluorine atoms into urea-based pharmacophores has emerged as a powerful tactic for optimizing drug-like properties and biological activity. Fluorine's high electronegativity (3.98 on the Pauling scale) and modest steric demand (van der Waals radius ~1.47 Å) enable precise modulation of molecular interactions without significant steric perturbation. The 3-fluorobenzyl substituent, as featured in 1-(3-Fluorobenzyl)-3-phenylurea, exemplifies this approach, where the fluorine atom induces subtle electronic effects on the benzyl ring, enhancing dipole moments and influencing the molecule's electrostatic potential surface [1] [3]. This modification significantly enhances metabolic stability by protecting adjacent metabolic soft spots from oxidative degradation, particularly cytochrome P450-mediated dealkylation. Studies on fluorinated urea derivatives demonstrate that the 3-fluorobenzyl group optimally balances lipophilicity (log P) and membrane permeability, facilitating enhanced cellular uptake compared to non-fluorinated analogs [3]. The ortho-effect of fluorine in the 3-position also influences conformational behavior through weak intramolecular interactions, potentially pre-organizing the molecule for target binding. Antimicrobial evaluations of fluorinated 1,3-disubstituted ureas reveal that the 3-fluorobenzyl moiety contributes to improved activity against Gram-negative pathogens like Pseudomonas aeruginosa, likely by promoting penetration through hydrophobic bacterial membranes [3] [6]. Furthermore, fluorine's inductive effects can fine-tune the urea's hydrogen-bond-donating capacity (N–H acidity), a critical parameter for achieving optimal affinity with biological targets such as kinases and carbonic anhydrases.
Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Urea Analogs
Property | 3-Fluorobenzyl Urea Derivatives | Non-Fluorinated Benzyl Urea Derivatives | Impact on Bioactivity |
---|---|---|---|
Lipophilicity (Calculated log P) | Increased by 0.5-0.9 units | Baseline values | Enhanced membrane permeability |
Metabolic Stability (t½) | 120-180 min (microsomal) | 45-75 min (microsomal) | Reduced oxidative dealkylation |
Hydrogen Bond Acidity (pKa) | N–H pKa decreased by ~0.3-0.5 units | Standard urea pKa | Improved H-bond donation to targets |
Antimicrobial Activity (MIC) | 8-32 µg/mL (P. aeruginosa) | 32-128 µg/mL (P. aeruginosa) | Increased potency against Gram-negative bacteria |
Aqueous Solubility | 15-35 µM | 20-45 µM | Minimal reduction, maintaining bioavailability |
1-(3-Fluorobenzyl)-3-phenylurea represents a structurally optimized chemotype that integrates the hydrogen-bonding proficiency of the urea core with the bioisosteric advantages of fluorinated aromatic systems. This compound serves as a versatile scaffold for developing inhibitors targeting tyrosine kinases, particularly those involved in angiogenic pathways such as VEGFR-2. The 3-fluorobenzyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site in kinases, while the urea carbonyl and N–H groups form critical hydrogen bonds with the kinase hinge region backbone residues (Cys919 and Glu917 in VEGFR-2) [5] [9]. Molecular docking analyses indicate that the fluorine atom participates in weak but significant ortho-fluorine interactions with conserved leucine residues (Leu840 in VEGFR-2), contributing to binding specificity and affinity [9]. Beyond oncology, this scaffold shows promise for antimicrobial applications, as evidenced by studies where analogous fluorinated ureas inhibited Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid biosynthesis [6]. The compound's balanced lipophilicity profile (predicted log P ≈ 3.2) positions it favorably for central nervous system penetration, suggesting potential for targeting neurological disorders involving carbonic anhydrase isoforms (e.g., hCA VII and XIV in epilepsy) [8]. The synthetic accessibility of 1-(3-Fluorobenzyl)-3-phenylurea derivatives via isocyanate coupling or carbonyl diimidazole (CDI) mediated routes further enhances their utility as modular scaffolds for rapid medicinal chemistry optimization campaigns focused on improving potency and isoform selectivity across target classes.
Table 3: Target Engagement Profile of 1-(3-Fluorobenzyl)-3-phenylurea Scaffold
Therapeutic Area | Molecular Targets | Binding Interactions | Biological Consequences |
---|---|---|---|
Oncology (Angiogenesis) | VEGFR-2, PDGFR | Urea N–H with Glu917 backbone, Carbonyl with Cys919 | Inhibition of tyrosine phosphorylation |
3-Fluorobenzyl in hydrophobic pocket, F...Leu840 | Anti-angiogenic and antiproliferative effects | ||
Antimicrobial | FabH (β-ketoacyl-ACP synthase III) | Urea carbonyl with Asn274, N–H with Phe304 | Disruption of bacterial membrane synthesis |
Fluorobenzyl with acyl chain binding tunnel | Bacteriostatic activity | ||
Neurology | Carbonic anhydrases (hCA VII/XIV) | Urea coordination with Zn²⁺, H-bonds with Thr199/Glu106 | pH regulation in neuronal microenvironments |
Fluorobenzyl in hydrophobic cleft near active site | Potential anticonvulsant effects |
The compound's molecular architecture supports the development of bifunctional inhibitors through conjugation with complementary pharmacophores. Recent work demonstrates that tethering 1-(3-Fluorobenzyl)-3-phenylurea to heterocyclic systems like quinazoline or 1,3,4-thiadiazole yields chimeric molecules with dual mechanisms of action, such as concurrent VEGFR-2 inhibition and carbonic anhydrase IX/XII suppression [9] [8]. This strategy proves particularly valuable for addressing complex pathologies like hypoxic tumors, where multiple pathways drive disease progression. The fluorobenzyl group's role extends beyond target binding to influence pharmacokinetic behavior, as evidenced by its mitigation of first-pass metabolism in hepatic microsome studies of analogous compounds, significantly prolonging systemic exposure compared to non-fluorinated counterparts [1] [3]. These attributes collectively establish 1-(3-Fluorobenzyl)-3-phenylurea as a privileged template for next-generation targeted therapies addressing unmet needs in oncology, infectious diseases, and neurological disorders.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: